4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an ethylamine moiety, and a thiophene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: Starting with a thiophene derivative, the oxazole ring can be formed through a cyclization reaction involving an appropriate amide or nitrile precursor under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N-Ethylation: The final step involves the N-ethylation of the amine group, which can be achieved using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can enhance binding affinity through interactions with amino acid residues in the target protein, while the thiophene and oxazole rings contribute to the overall binding conformation and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-amine: Lacks the N-ethyl group, which may affect its binding properties and reactivity.
4-(Benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
4-(Benzenesulfonyl)-N-ethyl-2-furanyl-1,3-oxazol-5-amine: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the N-ethyl group and the thiophene ring in 4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine distinguishes it from similar compounds, potentially offering unique binding interactions and reactivity profiles. This uniqueness can be leveraged in the design of new molecules with specific desired properties for various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-16-14-15(17-13(20-14)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUVDHMIMUEHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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